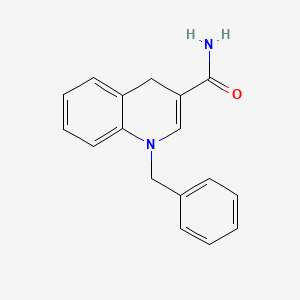
1-Benzyl-1,4-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1,4-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its significant relevance in medicinal chemistry. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in drug development and other scientific research fields.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Benzyl-1,4-dihydrochinolin-3-carboxamid kann über verschiedene Synthesewege erfolgen. Eine übliche Methode beinhaltet die Reaktion von 2-Benzoyl-3-[2-(Dialkylamino)aryl]acrylaten mit geeigneten Reagenzien. Dieser Prozess beinhaltet typischerweise eine Abfolge von 1,5-Hydridverschiebungen, Dealkylierung und Cyclisierungsprozessen . Die Reaktionsbedingungen umfassen häufig die Verwendung von Bortrifluorid als Katalysator und erhöhte Temperaturen (um 75 °C), um die Umwandlung zu beschleunigen .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für 1-Benzyl-1,4-dihydrochinolin-3-carboxamid sind nicht umfassend dokumentiert. Die Skalierbarkeit der oben genannten Synthesewege deutet darauf hin, dass ähnliche Methoden für die großtechnische Produktion angepasst werden könnten, um hohe Ausbeuten und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Benzyl-1,4-dihydrochinolin-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Chinolinderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln, was möglicherweise ihre biologische Aktivität verändert.
Substitution: Substitutionsreaktionen, wie z. B. N-Ethylierung, treten am Stickstoff der Oxochinolingruppe in regioselektiver Weise auf.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Alkylierungsmittel. Die Reaktionsbedingungen variieren je nach gewünschter Transformation, umfassen aber häufig kontrollierte Temperaturen und die Verwendung von Katalysatoren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Chinolinderivate mit potenziellen biologischen Aktivitäten. Zum Beispiel führt die N-Ethylierung der Verbindung zu regioselektiven Produkten mit modifizierten Eigenschaften .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1,4-dihydrochinolin-3-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Der Wirkmechanismus von 1-Benzyl-1,4-dihydrochinolin-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise wurde festgestellt, dass einige Derivate dieser Verbindung die Tyrosinkinase und den Cannabinoidrezeptor 2 hemmen, was zu entzündungshemmenden Wirkungen führt . Die genauen molekularen Zielstrukturen und -wege können je nach spezifischem Derivat und seiner beabsichtigten Anwendung variieren.
Wirkmechanismus
The mechanism of action of 1-Benzyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been found to inhibit tyrosine kinase and cannabinoid receptor 2, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die 1-Benzyl-1,4-dihydrochinolin-3-carboxamid ähneln, gehören:
- 1-Allyl-6-chlor-4-oxo-1,4-dihydrochinolin-3-carboxamid
- 4-Oxo-N-phenyl-1,4-dihydrochinolin-3-carboxamid
- 1-Phenyl-3,4-dihydroisochinolin-2(1H)-carboxamid
Einzigartigkeit
1-Benzyl-1,4-dihydrochinolin-3-carboxamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere biologische Aktivitäten und chemische Reaktivität verleiht. Seine Benzylgruppe an der Stickstoffposition und die Carboxamidgruppe an der C-3-Position tragen zu seinen einzigartigen Eigenschaften im Vergleich zu anderen Chinolinderivaten bei.
Eigenschaften
CAS-Nummer |
17260-79-6 |
|---|---|
Molekularformel |
C17H16N2O |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
1-benzyl-4H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H16N2O/c18-17(20)15-10-14-8-4-5-9-16(14)19(12-15)11-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H2,18,20) |
InChI-Schlüssel |
MXEBJDRGXJTGOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2N(C=C1C(=O)N)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















